2-Ethenyl-1-nitronaphthalene
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Overview
Description
1-Nitro-2-vinylnaphthalene is an organic compound that belongs to the class of nitro compounds and vinylnaphthalenes It is characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2-vinylnaphthalene can be synthesized through the nitration of 2-vinylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to achieve high selectivity for the desired product .
Industrial Production Methods
Industrial production of 1-nitro-2-vinylnaphthalene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Major Products Formed
Oxidation: Formation of 1-nitro-2-naphthaldehyde or 1-nitro-2-naphthoic acid.
Reduction: Formation of 1-amino-2-vinylnaphthalene.
Substitution: Formation of various halogenated or sulfonated derivatives of 1-nitro-2-vinylnaphthalene.
Scientific Research Applications
1-Nitro-2-vinylnaphthalene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers and polymeric materials with unique properties.
Materials Science: The compound is employed in the development of photoactive materials and stabilizers for polystyrene latexes.
Biological Studies: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the vinyl group.
2-Vinylnaphthalene: Similar structure but lacks the nitro group.
1-Vinylnaphthalene: Similar structure but the vinyl group is attached at a different position on the naphthalene ring.
Uniqueness
1-Nitro-2-vinylnaphthalene is unique due to the presence of both nitro and vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H9NO2 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-ethenyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h2-8H,1H2 |
InChI Key |
FSRBJJYSPYXTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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